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Introduction
Diallyl ether (DAE), also known as 3,3'-oxybis(1-propene), is an unsaturated ether that serves

as a valuable building block in organic synthesis and polymer chemistry. Its two reactive allyl

groups and the central ether linkage bestow upon it a unique chemical versatility. This

document provides a comprehensive technical overview of the molecular structure,

physicochemical properties, reactivity, and biological interactions of diallyl ether, with a focus

on its relevance to research and development.

Molecular Structure and Conformation
Diallyl ether consists of two allyl groups (CH₂=CH-CH₂–) linked by an oxygen atom. The

central oxygen atom is sp³ hybridized, resulting in a bent molecular geometry similar to water

and other ethers.[1][2] The steric bulk of the two allyl groups, however, causes the C-O-C bond

angle to be slightly larger than the ideal tetrahedral angle of 109.5°. For instance, the

analogous C-O-C angle in allyl ethyl ether is calculated to be around 113°.[3]

The molecule's flexibility, arising from single-bond rotations around the C-O and C-C bonds,

leads to a complex conformational landscape. Computational and rotational spectroscopy

studies have identified at least nine stable, low-energy conformers for diallyl ether in the gas

phase.[4][5][6] This conformational richness is a key feature of its molecular structure,
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influenced by a balance of steric effects and hyperconjugative interactions between the oxygen

lone pairs and the allyl side chains.[6]

Structural Parameters
Precise experimental values for the bond lengths and angles of the most stable conformer of

diallyl ether are not readily available in the literature due to the complex mixture of conformers.

However, computational studies on analogous molecules like allyl ethyl ether provide

representative values.

Parameter Typical Value Notes

Molecular Formula C₆H₁₀O[7] -

Structure (CH₂=CHCH₂)₂O[7]
Two allyl groups linked by an

oxygen atom.

C-O-C Bond Angle ~113°[3]

Larger than the 109.5°

tetrahedral angle due to steric

repulsion between the allyl

groups.[1]

C=C Bond Length ~1.34 Å
Typical for a carbon-carbon

double bond.

C-C Bond Length ~1.50 Å

Typical for a carbon-carbon

single bond adjacent to a

double bond.

C-O Bond Length ~1.42 Å
Typical for a carbon-oxygen

single bond in an ether.

Physicochemical Properties
Diallyl ether is a colorless, highly flammable liquid with a characteristic radish-like odor.[7][8][9]

It is less dense than water and only slightly soluble in it.[7][10]
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Property Value Reference(s)

Molecular Weight 98.14 g/mol [7]

CAS Number 557-40-4 [7]

Appearance Colorless liquid [7][10]

Boiling Point 94-95 °C [9][11]

Melting Point -6 °C [10]

Density 0.803 g/mL at 25 °C [11]

Refractive Index (n²⁰/D) 1.416 [11]

Flash Point -7 °C (-6 °C) [10][11]

Vapor Pressure 5.79 kPa at 20 °C [10]

Vapor Density 3.4 (air = 1) [10]

Solubility in Water Insoluble / None [10]

Reactivity and Applications
The reactivity of diallyl ether is dominated by the chemistry of its two functional groups: the

alkene and the ether linkage.

Alkene Reactivity: The double bonds can undergo various addition reactions, such as

hydrogenation, halogenation, and epoxidation.[12] This reactivity is exploited in polymer

chemistry, where diallyl ether can act as a monomer or cross-linking agent.

Ether Linkage: While generally stable, the ether bond can be cleaved under harsh

conditions. A significant safety concern is the propensity of diallyl ether to form explosive

peroxides upon exposure to air and light.[8][10] Therefore, it must be handled with care, and

distillation should only be performed after checking for and eliminating any peroxides.[10]

Protecting Group Chemistry: In organic synthesis, the allyl group is often used as a

protecting group for alcohols due to its stability under both acidic and basic conditions.

Diallyl ether itself is not a protecting group, but its chemistry is central to understanding the
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cleavage of allyl ethers from protected alcohols, which often involves transition metal

catalysts.

Applications:

Used as a chemical intermediate to make other chemicals.[7][8]

Component in the synthesis of polymers and resins.[12]

Its derivatives have applications as modifiers for elastomers and adhesives.[12]

Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and

analysis of diallyl ether.

Synthesis: Williamson Ether Synthesis
The Williamson ether synthesis is the most common method for preparing symmetrical and

unsymmetrical ethers.[13][14] For diallyl ether, this involves the Sₙ2 reaction between an allyl

halide and an allyl alkoxide.

Reaction Scheme:

Alkoxide Formation: CH₂=CHCH₂OH + NaH → CH₂=CHCH₂O⁻Na⁺ + H₂

Sₙ2 Reaction: CH₂=CHCH₂O⁻Na⁺ + CH₂=CHCH₂Br → (CH₂=CHCH₂)₂O + NaBr

Detailed Protocol:

Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping

funnel, and a reflux condenser under a nitrogen or argon atmosphere.

Reagents: In the flask, place a dispersion of sodium hydride (NaH, 1.1 equivalents) in

anhydrous tetrahydrofuran (THF).

Alkoxide Formation: Cool the flask to 0 °C using an ice bath. Add allyl alcohol (1.0

equivalent) dissolved in anhydrous THF dropwise via the dropping funnel to the NaH
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suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room

temperature and stir for an additional hour until hydrogen evolution ceases.

Nucleophilic Substitution: Add allyl bromide (1.05 equivalents) dropwise to the freshly

prepared sodium allyloxide solution.

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the

reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Workup: After cooling to room temperature, quench the reaction by carefully adding water to

destroy any unreacted NaH. Transfer the mixture to a separatory funnel and add more water

and diethyl ether.

Extraction: Separate the layers. Wash the organic layer sequentially with water and then with

a saturated sodium chloride (brine) solution.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude diallyl
ether.

Purification: Fractional Distillation
Crude diallyl ether can be purified by fractional distillation due to its relatively low boiling point

and to separate it from unreacted starting materials or side products like allyl alcohol.[15][16]

[17]

Detailed Protocol:

Peroxide Test (CRITICAL): Before heating, test the crude product for the presence of

peroxides using peroxide test strips. If peroxides are present, they must be quenched (e.g.,

by washing with a freshly prepared ferrous sulfate solution) before proceeding.

Apparatus: Assemble a fractional distillation apparatus with a distillation flask, a fractionating

column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all joints are properly

sealed.[15]

Distillation: Place the crude diallyl ether and a few boiling chips or a magnetic stir bar into

the distillation flask. Heat the flask gently using a heating mantle.[15]
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Fraction Collection: Discard any initial low-boiling forerun. Collect the fraction that distills at a

stable temperature corresponding to the boiling point of diallyl ether (94-95 °C at

atmospheric pressure).[15][16]

Completion: Stop the distillation when the temperature begins to rise significantly or when

only a small amount of residue remains in the flask.[15]

Analysis and Characterization
Standard spectroscopic methods are used to confirm the identity and purity of diallyl ether.[7]

Gas Chromatography-Mass Spectrometry (GC-MS): Used to assess purity and confirm the

molecular weight. The mass spectrum will show a molecular ion peak (M⁺) at m/z = 98,

along with characteristic fragmentation patterns.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will display

characteristic peaks for the C=C bond (around 1645 cm⁻¹), the =C-H bonds (around 3080

cm⁻¹), and the C-O-C ether linkage (a strong band around 1100 cm⁻¹).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides a unique fingerprint. Expected signals

include a multiplet around 5.9 ppm for the vinylic proton (-CH=), a multiplet around 5.2

ppm for the terminal vinylic protons (=CH₂), and a doublet around 4.0 ppm for the

methylene protons adjacent to the oxygen (-O-CH₂-).[7][18]

¹³C NMR: The carbon NMR spectrum will show three distinct signals: one for the

methylene carbon adjacent to the oxygen (~72 ppm), one for the terminal alkene carbon

(~117 ppm), and one for the internal alkene carbon (~135 ppm).[19]

Biological Activity and Relevance in Drug
Development
While primarily a synthetic reagent, diallyl ether has shown significant biological activity as an

inhibitor of cytochrome P450 2E1 (CYP2E1).[20] The CYP2E1 enzyme is crucial in the

metabolism of numerous xenobiotics, including ethanol and drugs like acetaminophen.
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However, it is also responsible for metabolically activating these substances into toxic

byproducts that can cause cellular damage, particularly in the liver.

A study comparing diallyl ether to the well-known CYP2E1 inhibitor diallyl sulfide (DAS) found

that diallyl ether is a more potent inhibitor, with lower Kᵢ (3.1 µmol/L) and IC₅₀ (6.3 µmol/L)

values.[20] This suggests that diallyl ether could be a valuable tool for in vitro studies involving

CYP2E1 inhibition and may serve as a lead compound for developing agents that protect

against CYP2E1-mediated toxicity.[20]

CYP2E1-Mediated Toxicity Pathway

Inhibition by Diallyl Ether

Substrate
(e.g., Acetaminophen) CYP2E1 Enzyme

Metabolism
Toxic Metabolite

(e.g., NAPQI)
Hepatotoxicity &
Cellular Damage

Diallyl Ether

Potent Inhibition
(Ki = 3.1 µM)

Click to download full resolution via product page

Caption: Diallyl Ether's Inhibition of the CYP2E1 Metabolic Pathway.

This diagram illustrates how diallyl ether acts as a potent inhibitor of the CYP2E1 enzyme. By

blocking the enzyme's active site, it prevents the metabolic conversion of substrates like

acetaminophen into toxic metabolites, thereby mitigating the risk of cellular damage and

hepatotoxicity. This mechanism of action is of significant interest in toxicology and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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